Ammonium tetraborate tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

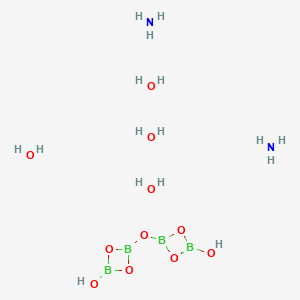

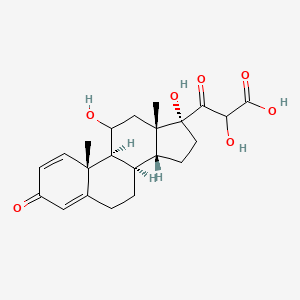

Ammonium tetraborate tetrahydrate, with the chemical formula (NH4)2B4O7 · 4H2O , is a hydrated salt composed of ammonium ions and tetraborate ions. It forms colorless crystals and is highly soluble in water. This compound is commonly used in various industrial applications, including as a flame retardant, a flux in soldering, and a corrosion inhibitor .

Synthesis Analysis

The resulting product is the tetrahydrate salt, which crystallizes from the solution upon cooling .

Molecular Structure Analysis

Ammonium tetraborate tetrahydrate has a tetrahedral structure, with four boron atoms (B) at the corners of a tetrahedron. Each boron atom is bonded to three oxygen atoms (O) and one ammonium ion (NH4+). The water molecules (H2O) are associated with the ammonium tetraborate lattice through hydrogen bonding .

科学的研究の応用

Environmental Monitoring : A miniature flow analyzer for ammonium in seawater was developed using sodium tetraborate. It features fluorescence detection for the reaction product isoindol-1-sulfonat, achieving a low detection limit and enhanced reaction rate due to a special heating device (Horstkotte, Duarte, & Cerdà, 2011).

Nanocarrier Synthesis : Ammonium salts with non-nucleophilic tetrafluoroborate anions were used as initiators for the ring opening polymerization of α-N-carboxyanhydrides. This method allowed for the synthesis of well-defined polyglutamate nanocarriers with controlled molecular weight and low toxicity, suitable for biomedical applications (Conejos-Sánchez et al., 2013).

Electrochemical Applications : An aliphatic quaternary ammonium salt was combined with tetrafluoroborate for ionic liquid formation, showing promising properties for electrochemical capacitors. These ionic liquids, like DEME-BF4, exhibited a wide potential window and high ionic conductivity (Sato, Masuda, & Takagi, 2004).

Material Processing : The thermal calcination of Ammonium Tetraborate Tetrahydrate (ATT) to boron oxide in a fluidized bed calcinator was studied. A novel method was developed to produce granular boron oxide of high purity by covering ATT particles with a material of higher melting point than boric oxide (Demir et al., 2006).

Crystallography : A morphological study was conducted on the α and β phases of ammonium pentaborate tetrahydrate. Crystals of these phases were obtained from aqueous solutions, and their growth forms and twinning were analyzed, contributing to the understanding of crystallographic properties (Solans et al., 1983).

Chemical Vapor Deposition : Ammonium tetrafluoroborate was used to synthesize BN-coated MgF2 nanowires and collapsed BN nanotubes, demonstrating the potential of this compound as a chemical vapor deposition precursor (Tang et al., 2006).

作用機序

特性

IUPAC Name |

azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNWNKFWDJRMLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H16N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657522 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12228-87-4 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, 5-oxo-, stereoisomer (9CI)](/img/structure/B1148196.png)